(1R,2S,3R)-3-aminocyclopentane-1,2-diol
CAS No.:
Cat. No.: VC14099433
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11NO2 |
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Molecular Weight | 117.15 g/mol |
IUPAC Name | (1R,2S,3R)-3-aminocyclopentane-1,2-diol |
Standard InChI | InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4-,5+/m1/s1 |
Standard InChI Key | JBSOEJULKZXSPK-WDCZJNDASA-N |
Isomeric SMILES | C1C[C@H]([C@H]([C@@H]1N)O)O |
Canonical SMILES | C1CC(C(C1N)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
(1R,2S,3R)-3-Aminocyclopentane-1,2-diol (C₅H₁₁NO₂) is a bicyclic amino alcohol characterized by a cyclopentane ring substituted with two hydroxyl groups at positions 1 and 2 and an amino group at position 3. Its stereochemistry is defined by the R configuration at C1, S at C2, and R at C3, which imposes significant conformational constraints . The hydrochloride salt form (C₅H₁₂ClNO₂) enhances aqueous solubility, with a molecular weight of 153.61 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₁₁NO₂ (base) | |
Molecular Weight | 133.15 g/mol (base) | |
Boiling Point | 300.9°C (hydrochloride salt) | |
Stereochemistry | (1R,2S,3R) | |
Solubility | Water-soluble (hydrochloride) |
The compound’s rigidity and hydrogen-bonding capacity, conferred by its hydroxyl and amino groups, make it a versatile scaffold for designing bioactive molecules .
Synthesis and Preparation
Stereoselective Synthetic Routes
The synthesis of (1R,2S,3R)-3-aminocyclopentane-1,2-diol typically involves multi-step sequences emphasizing stereocontrol. A representative approach, adapted from carbocyclic nucleoside precursor syntheses, employs the following steps :
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Dihydroxylation: Cyclopentene derivatives undergo dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to introduce vicinal diols.
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Amination: Selective introduction of the amino group is achieved via azide reduction or Staudinger reactions, often requiring protective groups to prevent side reactions.
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Deprotection and Salt Formation: Final deprotection steps yield the free amino diol, which is treated with hydrochloric acid to form the hydrochloride salt .
Key Reaction Conditions:
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Dihydroxylation: OsO₄ (0.1 equiv), NMO (2 equiv), acetone/water (3:1), 4 hours, room temperature .
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Amination: Benzylamine protection followed by hydrogenolysis .
Industrial-scale production optimizes these steps using continuous flow reactors to enhance yield (reported up to 70%) and purity .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Reactions
The amino and hydroxyl groups enable diverse functionalizations:
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Amino Group: Participates in acylation (e.g., with acetic anhydride) and alkylation (e.g., methyl iodide) to form amides or secondary amines .
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Hydroxyl Groups: Subject to oxidation (e.g., with Jones reagent) to ketones or protection as silyl ethers (e.g., TBSCl) .
Stereochemical Stability
Applications in Medicinal Chemistry
Nucleoside Analogues
(1R,2S,3R)-3-Aminocyclopentane-1,2-diol serves as a core structure for carbocyclic nucleoside analogues, such as PreQ₀ derivatives . These analogues inhibit bacterial queuosine biosynthesis, showcasing antimicrobial potential .
Table 2: Comparative Analysis of Analogues
Enzyme Inhibition Studies
The compound’s ability to mimic ribose in transition states enables its use as an inhibitor for glycosidases and kinases . Molecular docking studies reveal hydrogen-bonding interactions with catalytic residues .
Comparative Analysis with Structural Analogues
(1R,2S,3R,4R)-4-(Hydroxymethyl) Derivative
The addition of a hydroxymethyl group at C4 (C₆H₁₄ClNO₃) increases molecular weight to 183.63 g/mol and alters solubility profiles . Unlike the parent compound, this derivative exhibits reduced blood-brain barrier penetration due to higher polarity .
Triol Derivatives
rac-(1R,2S,3R,4S)-4-Aminocyclopentane-1,2,3-triol (C₅H₁₁NO₃) introduces a third hydroxyl group, enhancing hydrogen-bonding capacity but complicating synthetic routes .
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